5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide
Description
5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide is an impurity of Etoricoxib . It has a molecular formula of C18H15ClN2O3S and a molecular weight of 358.842 .
Molecular Structure Analysis
The molecular structure of this compound has been studied . The crystal structure of the compound has been determined . It is monoclinic, with a = 36.911 (9) Å, b = 9.931 (2) Å, c = 14.795 (3) Å, β = 112.32 (3)°, V = 5017 (2) ų, Z = 8 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.8 g/mol . It has an enthalpy of fusion Δ fus H (kJ/mol) at a temperature (K) of 30.43 407.1 DSC .Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide" have been synthesized and characterized for their structural and thermal properties. Studies have demonstrated the synthesis of complexes with copper(II) and oxido-vanadium(IV) showing distinct geometries and thermal decomposition patterns (Takjoo, Mague, Akbari, & Ebrahimipour, 2013). Additionally, investigations into the crystalline structures of etoricoxib salts have revealed insights into molecular interactions and packing (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).
Photophysical Properties and Redox Behavior
Research on cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including compounds similar to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide", has provided valuable data on their photophysical properties and redox behavior, highlighting their potential in luminescent applications (Neve, Crispini, Campagna, & Serroni, 1999).
Crystal Engineering and Nonlinear Optics
Complexation studies have utilized derivatives of pyridine-1-oxide, similar to the compound , to engineer noncentrosymmetric structures for nonlinear optical applications. These studies emphasize the strategic orientation of chromophores and the role of hydrogen bonding in enhancing the materials' nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Analytical Method Development
The development and validation of HPLC methods for impurity and quantitative analysis have included compounds like etoricoxib, showcasing the compound's relevance in ensuring the purity and dosage accuracy of pharmaceutical preparations (Hartman, Abrahim, Clausen, Mao, Crocker, & Ge, 2003).
Molecular Docking and COX-2 Inhibition
Docking studies have assessed tetrazole derivatives, including those related to "5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide", for their interaction with the cyclooxygenase-2 enzyme. These studies offer a foundation for understanding the molecular basis of COX-2 inhibition and the development of anti-inflammatory agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
properties
IUPAC Name |
5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLFAHIIJSUUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658090 | |
Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide | |
CAS RN |
325855-74-1 | |
Record name | Etoricoxib-N1'-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETORICOXIB-N1'-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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